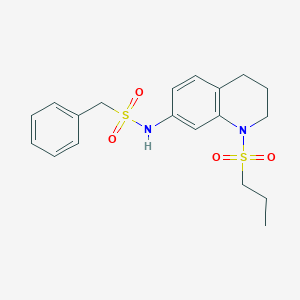

![molecular formula C8H14N2O2 B2744312 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid CAS No. 1507398-14-2](/img/structure/B2744312.png)

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

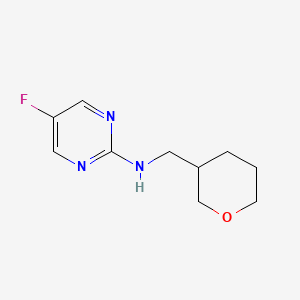

“2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid” is a derivative of 1,4-Diazabicyclo[2.2.2]octane (DABCO), which is a bicyclic compound used as a strong base and catalyst in organic synthesis . It is used in dye lasers, mounting samples for fluorescence microscopy, and as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

Synthesis Analysis

DABCO is used in the synthesis of piperazine derivatives . A new methodology for the synthesis of piperazine derivatives is analyzed, starting from DABCO as the source of the piperazine ring and quaternary ammonium salts obtained from DABCO as synthetic intermediates . The synthesis involves the use of DABCO as a catalyst for many organic transformations .Molecular Structure Analysis

The molecular formula of DABCO is C6H12N2 . The SMILES string representation of DABCO is N12CCN(CC2)CC1 . The InChI representation is 1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 .Chemical Reactions Analysis

DABCO is employed as a catalyst for many organic transformations . It is used in the Morita–Baylis–Hillman reaction , related nucleophilic activation processes involving allenes , cyclopropanes , as well as in the synthesis of heterocyclic compounds . DABCO participates in these reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore .Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156-159 °C (lit.) . It has a density of 1.02 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.4634 (lit.) .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

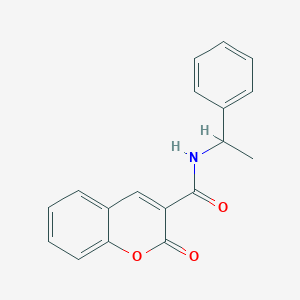

1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a Lewis base and organocatalyst in various synthetic reactions due to its ability to activate halogen donors towards the halogenation of alkenes, leading to highly functionalized trans-chloro esters, chlorohydrins, and chloro ethers in high yields. This demonstrates its pivotal role in the synthesis of complex organic compounds and its versatility in organic synthesis. The protocol showcases the potential for synthesizing brominated analogs through a similar methodology, highlighting the adaptability of DABCO in facilitating diverse chemical transformations (Pimenta, Gusevskaya, & Alberto, 2017).

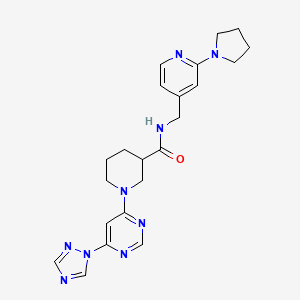

Pharmaceutical Applications

DABCO-based ionic liquids, such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate, have been utilized as catalysts in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant in the pharmaceutical industry for their therapeutic potentials. The use of DABCO in this context highlights its efficiency in promoting chemical reactions that yield high-value compounds for medical applications, showcasing its importance in the development of new drugs and therapeutic agents (Shirini, Langarudi, & Daneshvar, 2017).

Structural Chemistry

The study of adducts formed between DABCO and various organic acids, such as 5-hydroxyisophthalic acid, provides insights into the structural aspects of chemical compounds. These adducts feature hydrogen bonding and ion interactions, forming intricate networks and patterns at the molecular level. This research contributes to our understanding of molecular structures and interactions, which is crucial for the design and synthesis of new materials with specific properties (Burchell, Ferguson, Lough, & Glidewell, 2000).

Green Chemistry and Environmental Applications

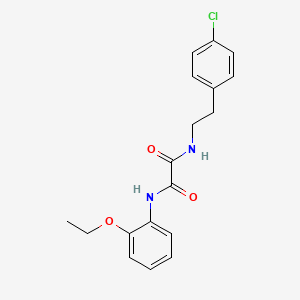

DABCO has been explored as a catalyst in reactions aimed at synthesizing environmentally benign compounds. Its role in promoting reactions under mild conditions and in aqueous media exemplifies the principles of green chemistry, focusing on reducing the environmental impact of chemical processes. The synthesis of 2,4,5-trisubstituted imidazoles using DABCO illustrates its effectiveness in facilitating reactions that align with sustainable practices and environmental stewardship (Fekri & Nateghi, 2021).

Wirkmechanismus

Target of Action

The primary target of 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid, also known as DABCO or triethylenediamine, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis .

Mode of Action

DABCO interacts with its targets by acting as a nucleophilic catalyst. It promotes a variety of coupling reactions due to its basic nature . The nucleophilicity of the amine is high because the amine centers are unhindered .

Biochemical Pathways

DABCO is involved in several biochemical pathways. It is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Pharmacokinetics

It is known to be soluble in water, making it bioavailable . Its solubility and hygroscopic nature suggest that it can be absorbed and distributed in the body.

Result of Action

The result of DABCO’s action is the promotion of various chemical reactions. For example, it can promote the formation of polyurethane and facilitate Baylis–Hillman reactions . It also participates in the synthesis of piperazine derivatives .

Action Environment

The action of DABCO can be influenced by environmental factors. For instance, it is hygroscopic and can absorb moisture from the environment . It is also sensitive to heat and should be stored in a cool place .

Safety and Hazards

Zukünftige Richtungen

DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity . The active development of this particular synthetic application of DABCO over recent years is considered in detail in this microreview . The described processes are arranged according to the structures of the relevant quaternary salts of DABCO, as well as taking into account the character of the reactions leading to their formation .

Eigenschaften

IUPAC Name |

2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(12)5-7-6-9-1-3-10(7)4-2-9/h7H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOMRMCUYWDQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744229.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)

![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)